molecular formula C14H22N2O2 B14006606 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 7355-37-5

4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B14006606
CAS No.: 7355-37-5
M. Wt: 250.34 g/mol
InChI Key: OGIVABLAEYJRAV-UHFFFAOYSA-N
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Description

4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with hexyliminomethyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions One common method includes the condensation of 2-methyl-3-hydroxypyridine with hexylamine under controlled conditions to form the hexyliminomethyl derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-(Hexyliminomethyl)-5-carboxy-2-methylpyridin-3-ol.

    Reduction: 4-(Hexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Hexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with an amine group instead of an imine.

    4-(Hexyliminomethyl)-5-carboxy-2-methylpyridin-3-ol: Oxidized form with a carboxyl group.

Uniqueness

4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both imine and hydroxymethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

7355-37-5

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

4-(hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C14H22N2O2/c1-3-4-5-6-7-15-9-13-12(10-17)8-16-11(2)14(13)18/h8-9,17-18H,3-7,10H2,1-2H3

InChI Key

OGIVABLAEYJRAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CC1=C(C(=NC=C1CO)C)O

Origin of Product

United States

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